molecular formula C8H12N2O3 B14269431 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 132774-37-9

1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14269431
CAS No.: 132774-37-9
M. Wt: 184.19 g/mol
InChI Key: AIYBTJYJDFCUSZ-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its pyrimidine ring, which is substituted with an ethoxymethyl group at the 1-position and a methyl group at the 5-position. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinedione with ethoxymethyl bromide in the presence of a base such as sodium bicarbonate and a catalytic amount of lithium iodide. The reaction is carried out at temperatures ranging from 50°C to 80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 1- or 5-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrimidinediones, which can have different biological activities and properties.

Scientific Research Applications

1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for antiviral and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by fitting into the active site and blocking substrate access, thereby disrupting normal biochemical pathways .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-5-isopropyl-2,4(1H,3H)-pyrimidinedione
  • 1-(Phenylmethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
  • 1-(Cyclopentenyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Comparison: 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its ethoxymethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity towards specific targets, making it a valuable compound for further research and development .

Properties

CAS No.

132774-37-9

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-(ethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-3-13-5-10-4-6(2)7(11)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,11,12)

InChI Key

AIYBTJYJDFCUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

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